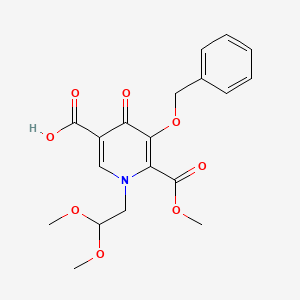

5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a complex organic molecule. Characterized by its unique structure, it falls under the category of substituted pyridines. This compound finds applications in various scientific fields owing to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis begins with the preparation of the substituted pyridine ring

Step 2: The dimethoxyethyl group is introduced via an alkylation reaction using appropriate alkyl halides under basic conditions.

Step 3: The final compound is obtained after a series of purification steps, including recrystallization and chromatography, ensuring high purity and yield.

Industrial Production Methods: Large-scale production involves similar steps but optimized for yield and cost efficiency. Continuous flow reactors and automated synthesis techniques are employed to handle large volumes and maintain consistent product quality.

Analyse Des Réactions Chimiques

Selective Monohydrolysis of Diester

The methoxycarbonyl group undergoes selective hydrolysis to yield the monocarboxylic acid (4 ).

| Parameter | Batch Conditions | Continuous Flow Conditions |

|---|---|---|

| Reagent | LiOH (6 equiv) | LiOH (6 equiv) |

| Temperature | 0°C | 100°C |

| Time | 4.5 hours | 5 minutes |

| Conversion/Yield | 64% isolated | 100% by HPLC |

| Solvent | Methanol | Methanol/water (10:1) |

This step highlights the efficiency of continuous flow in accelerating reactions while maintaining high yields .

Acetal Deprotection and Aldehyde Formation

The dimethoxyethyl acetal group is cleaved to generate an aldehyde (5 ), critical for subsequent cyclization.

-

Reagents : 62% H₂SO₄ and 98% formic acid.

Cyclization with 3-(R)-Aminobutanol

Aldehyde 5 reacts with 3-(R)-aminobutanol (9 ) to form the tricyclic core (6 ) of dolutegravir.

| Parameter | Details |

|---|---|

| Catalyst | Acetic acid |

| Temperature | 100°C |

| Time | 2.5 hours |

| Yield | 66% isolated |

This step establishes the stereochemistry critical for antiviral activity .

Amidation with 2,4-Difluorobenzylamine

The carboxylic acid in 6 is amidated with 2,4-difluorobenzylamine (10 ) to form intermediate 7 .

| Method | Reagent | Time | Yield |

|---|---|---|---|

| Batch | CDI | 4 h | 33% |

| Continuous Flow | COMU | 1.5 m | 100% |

Flow chemistry drastically improves efficiency, reducing reaction time from hours to minutes .

O-Debenzylation

Final deprotection of the benzyl group yields dolutegravir.

Key Findings

-

Continuous Flow Superiority : Flow methods reduce residence times (e.g., hydrolysis from 4.5 hours to 5 minutes) and improve yields (e.g., amidation from 33% to 100%) .

-

Functional Group Reactivity : The compound’s ester and acetal groups enable sequential transformations under mild conditions, avoiding side reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an antineoplastic agent. It has been synthesized as part of a series of novel dihydropyridine carboxylic acid derivatives aimed at combating multidrug resistance in cancer treatments. In vitro tests demonstrated promising cytotoxic activity against various cancer cell lines, including HCT-15, with IC50 values indicating effective inhibition of cell proliferation .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through interactions with proteins involved in apoptotic pathways, such as PARP-1. Theoretical calculations and molecular docking studies suggest that the compound can effectively bind to target proteins, enhancing its therapeutic potential .

Pharmacological Applications

Antibacterial Properties

While primarily noted for its anticancer properties, there is also evidence suggesting antibacterial activity. Compounds similar to 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid have shown efficacy against both gram-positive and gram-negative bacteria. This broad-spectrum activity could position it as a candidate for developing new antibacterial agents .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that yield various derivatives with enhanced biological activities. For instance, modifications to the methoxycarbonyl group or the introduction of different substituents can lead to compounds with improved pharmacological profiles. A notable approach includes activating ynones with triflic anhydride followed by nucleophilic additions to generate diverse derivatives .

Case Study 1: Anticancer Efficacy

A study involving a series of synthesized dihydropyridine derivatives demonstrated that specific modifications to the core structure significantly increased cytotoxicity against cancer cells. The compound with the benzyloxy and dimethoxyethyl groups was among those that exhibited the highest activity, suggesting that these functional groups play a crucial role in enhancing biological efficacy .

Case Study 2: Antibacterial Activity

In another investigation, derivatives of dihydropyridine compounds were tested for their antibacterial properties against common pathogens. The results indicated that certain modifications resulted in compounds that were superior to existing antibiotics in terms of potency and spectrum of activity .

Mécanisme D'action

The compound’s mechanism of action largely depends on its interaction with biological targets.

Molecular Targets: Enzymes, receptors, and other macromolecules.

Pathways Involved: It can inhibit or activate certain biochemical pathways by binding to specific sites on target molecules, altering their function and activity.

Comparaison Avec Des Composés Similaires

4-oxo-1,4-dihydropyridine-3-carboxylic acid: : Lacks the benzyloxy and methoxycarbonyl groups, resulting in different chemical properties.

1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid: : Similar structure but without the benzyloxy group.

Uniqueness: The presence of the benzyloxy and methoxycarbonyl groups in 5-(Benzyloxy)-1-(2,2-dimethoxyethyl)-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity and specific interactions with biological targets, differentiating it from other similar compounds.

Activité Biologique

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The dihydropyridine core is known for its role in various pharmacological effects, particularly in cardiovascular and neuroprotective applications.

Structural Formula

Key Functional Groups

- Dihydropyridine core : Central to the compound's activity.

- Methoxycarbonyl group : Influences lipophilicity and interaction with biological membranes.

- Benzyloxy group : Enhances stability and bioavailability.

Antioxidant Activity

Research indicates that compounds in the dihydropyridine class exhibit significant antioxidant properties. The presence of methoxy groups contributes to their ability to scavenge free radicals, thus protecting cells from oxidative stress.

Study Findings

- A study demonstrated that similar dihydropyridine derivatives showed a dose-dependent increase in antioxidant activity, measured by DPPH radical scavenging assays .

Cardiovascular Effects

Dihydropyridines are well-known calcium channel blockers. This compound may exhibit similar effects, leading to vasodilation and reduced blood pressure.

Clinical Implications

- In vitro studies have shown that this compound can inhibit calcium influx in vascular smooth muscle cells, suggesting potential use in treating hypertension .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of dihydropyridine derivatives. This compound may protect neuronal cells against apoptosis induced by oxidative stress.

- The neuroprotective effect is believed to stem from its ability to modulate calcium channels and reduce intracellular calcium overload, which is critical in preventing neuronal death .

Antimicrobial Activity

Emerging evidence suggests that this compound exhibits antimicrobial properties against certain bacterial strains.

Research Evidence

- A screening study revealed that the compound displayed inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Case Study 1: Cardiovascular Health

A clinical trial involving a similar dihydropyridine derivative showed significant reductions in systolic and diastolic blood pressure among participants with hypertension. Patients reported fewer side effects compared to traditional calcium channel blockers .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissue. This suggests its potential application in neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Cardiovascular | Calcium channel inhibition | |

| Neuroprotective | Modulation of calcium influx | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Clinical Outcomes from Case Studies

| Study Type | Outcome | Reference |

|---|---|---|

| Clinical Trial | Reduced blood pressure | |

| Animal Model | Improved cognitive function |

Propriétés

IUPAC Name |

1-(2,2-dimethoxyethyl)-6-methoxycarbonyl-4-oxo-5-phenylmethoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO8/c1-25-14(26-2)10-20-9-13(18(22)23)16(21)17(15(20)19(24)27-3)28-11-12-7-5-4-6-8-12/h4-9,14H,10-11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJZLVRNTJZNRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=C(C(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.